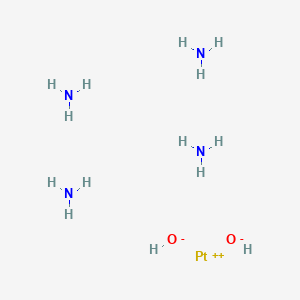
2,5-Dimethoxycinnamic acid
Übersicht
Beschreibung
2,5-Dimethoxycinnamic acid is a hydroxycinnamic acid . It forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. It has been found that modifications on the alkene group, phenyl ring, and carboxylic acid functional groups affect the biological activity of the compounds. There are also studies on the spectroscopic and X-ray structural characterization of ternary complexes of copper (II) and this compound with phenanthrolines.Molecular Structure Analysis
The molecular formula of this compound is C11H12O4 . Its molecular weight is 208.21 g/mol . The IUPAC name is (E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid .Chemical Reactions Analysis
This compound forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid . More research is needed to fully understand the chemical reactions involving this compound.Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxycinnamic acid has been studied extensively for its potential applications in the pharmaceutical, cosmetic, and food industries. It has been found to be a powerful antioxidant and anti-inflammatory agent, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use as a UV absorber and preservative in cosmetic and food products.
Wirkmechanismus
Mode of Action
It’s known that it forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid . More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known to be a hydroxycinnamic acid , a class of compounds that are involved in various biological processes
Pharmacokinetics
A study on a similar compound, 3,4-dimethoxycinnamic acid, found that it was rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It’s known that it forms a 1:1 molecular complex with 3,5-dinitrocinnamic acid , but the implications of this interaction at the molecular and cellular level are not well-understood
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethoxycinnamic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, it can be used in a variety of experiments, including biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it can be difficult to work with in some experiments.
Zukünftige Richtungen
The potential applications of 2,5-Dimethoxycinnamic acid are vast, and there are many possible future directions for research. It could be studied further for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It could also be studied for its potential use as a UV absorber and preservative in cosmetic and food products. In addition, it could be studied for its potential use as an antioxidant and anti-inflammatory agent in the treatment of various conditions. Finally, it could be studied for its potential use in the development of new drugs and drug delivery systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10538-51-9, 38489-74-6 | |
| Record name | 2',5'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3-Hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B3425002.png)





![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B3425037.png)






